1,2-Dihydroneurosporene

Description

Properties

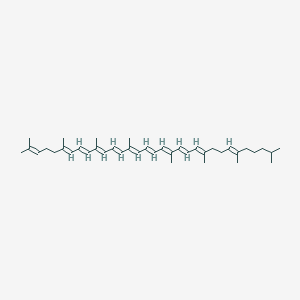

Molecular Formula |

C40H60 |

|---|---|

Molecular Weight |

540.9 g/mol |

IUPAC Name |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,26-undecaene |

InChI |

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-17,19,21-22,25-31,34H,13-14,18,20,23-24,32H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ |

InChI Key |

NHKJSVKSSGKUCH-XILUKMICSA-N |

Isomeric SMILES |

CC(C)CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)/C |

Canonical SMILES |

CC(C)CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |

Synonyms |

1,2-dihydroneurosporene neurosporene neurosporene, (cis)-isome |

Origin of Product |

United States |

Occurrence and Ecological Distribution of 1,2 Dihydroneurosporene in Biological Systems

Presence in Photosynthetic Bacteria

1,2-Dihydroneurosporene is an acyclic carotenoid belonging to the 1,2-dihydrocarotenoid family. These molecules are characterized by the reduction of the C1-C2 double bond at one end of the polyene chain. The synthesis and accumulation of 1,2-dihydroneurosporene are almost exclusively associated with certain anoxygenic phototrophs, bacteria that perform photosynthesis without producing oxygen.

Blastochloris viridis as a Primary Producer of 1,2-Dihydroneurosporene

Blastochloris viridis (formerly known as Rhodopseudomonas viridis) is a purple nonsulfur bacterium recognized as the principal natural producer of 1,2-dihydroneurosporene. nih.govezbiocloudpro.appnih.gov In this organism, 1,2-dihydroneurosporene is not a minor pigment but the major carotenoid component. nih.govresearchgate.net It is an integral part of the light-harvesting 1-reaction center (LH1-RC) complex, where it functions alongside bacteriochlorophyll (B101401) b. nih.gov Within this complex, each of the 17 protein subunits surrounds two bacteriochlorophyll-b molecules and one dihydroneurosporene molecule. nih.gov The presence of 15-cis-1,2-dihydroneurosporene is considered a marker for the reaction center in Blc. viridis. biorxiv.org The unique photosynthetic machinery of Blc. viridis, which allows it to absorb light in the near-infrared spectrum, is intrinsically linked to the presence of these specific pigments. nih.govuea.ac.uk

Detection and Identification in other Anoxygenic Phototrophs

The natural occurrence of 1,2-dihydroneurosporene outside of Blastochloris viridis is exceptionally rare. Early investigations into the carotenoid content of Rhodopseudomonas viridis (now Blc. viridis) initially misidentified the major carotenoids as neurosporene (B1235373) and lycopene (B16060). rsc.org However, subsequent mass spectrometry analysis revealed that the primary pigments contained two extra hydrogen atoms, leading to their correct identification as 1,2-dihydroneurosporene and 1,2-dihydrolycopene. rsc.org

While Rhodobacter sphaeroides, another purple nonsulfur bacterium, produces the precursor neurosporene, it does not naturally synthesize 1,2-dihydroneurosporene. nih.govresearchgate.netnih.govnih.gov Its carotenoid biosynthesis pathway typically leads to the production of spheroidene (B75920). nih.govacademicjournals.org However, the genetic potential to create 1,2-dihydroneurosporene can be conferred upon it. In laboratory settings, when the gene responsible for 1,2-carotenoid reduction from Chlorobaculum tepidum was introduced into a neurosporene-accumulating mutant of R. sphaeroides, the engineered bacterium successfully catalyzed the formation of 1,2-dihydroneurosporene. nih.govresearchgate.net This demonstrates that while the substrate is available, the specific enzymatic capability for the 1,2-reduction is absent in wild-type R. sphaeroides.

Role of Chlorobaculum tepidum in 1,2-Dihydrocarotenoid Biosynthesis

Chlorobaculum tepidum is a thermophilic green sulfur bacterium that contributes significantly to the understanding of 1,2-dihydrocarotenoid biosynthesis. wikipedia.org This organism does not produce 1,2-dihydroneurosporene itself; its major carotenoid is chlorobactene. nih.govresearchgate.net However, it does synthesize a reduced form of this pigment, 1',2'-dihydrochlorobactene. nih.govresearchgate.net

Research has identified a specific enzyme in C. tepidum, encoded by the gene cruI (previously annotated as bchO), that is responsible for reducing the 1',2' carbon-carbon double bond of the carotenoid. nih.gov This enzyme, a paralog of a bacteriochlorophyll biosynthesis enzyme, acts as a 1,2-carotenoid reductase. nih.gov The function of this enzyme was confirmed when its expression in a neurosporene-producing strain of Rhodobacter sphaeroides resulted in the synthesis of 1,2-dihydroneurosporene. nih.govresearchgate.net This finding was pivotal in completing the known biosynthetic pathways for all photosynthetic pigments in the green sulfur bacteria family (Chlorobiaceae). nih.gov

Comparative Analysis of 1,2-Dihydroneurosporene Distribution Across Microbial Phylogenies

The phylogenetic distribution of 1,2-dihydrocarotenoids is remarkably narrow, indicating that the trait is not widespread among microorganisms. As of current research, only two distinct bacterial groups are known to naturally synthesize these compounds: the genus Blastochloris (phylum Proteobacteria) and certain species within the green sulfur bacteria (phylum Chlorobiota). nih.govresearchgate.net

The synthesis of 1,2-dihydroneurosporene is a hallmark of Blastochloris viridis. In contrast, Chlorobaculum tepidum produces a different 1,2-dihydrocarotenoid, 1',2'-dihydrochlorobactene. nih.gov A crucial finding is that the enzymes responsible for the final reduction step in these two organisms are evolutionarily distinct. The gene (cruI) responsible in C. tepidum is absent in Blastochloris viridis. researchgate.net This lack of a homologous gene implies that a second, structurally unrelated 1,2-carotenoid reductase must exist in nature, suggesting that this specific biosynthetic capability arose independently through convergent evolution in these separate phylogenetic lineages.

The table below summarizes the distribution and key characteristics of 1,2-dihydrocarotenoid synthesis in these bacteria.

| Organism | Phylum | Naturally Produced 1,2-Dihydrocarotenoid | Key Enzyme | Notes |

|---|---|---|---|---|

| Blastochloris viridis | Proteobacteria | 1,2-Dihydroneurosporene | Unknown (structurally unrelated to CruI) | Major carotenoid component of the photosynthetic apparatus. nih.govnih.gov |

| Chlorobaculum tepidum | Chlorobiota | 1',2'-Dihydrochlorobactene | CruI (BchO) | Does not produce 1,2-dihydroneurosporene naturally. nih.gov |

| Rhodobacter sphaeroides | Proteobacteria | None | None (lacks the specific reductase) | Produces the precursor neurosporene; can be engineered to produce 1,2-dihydroneurosporene. nih.govresearchgate.net |

Biosynthetic Pathways and Enzymology of 1,2 Dihydroneurosporene

General Carotenoid Biosynthesis Precursors and Core Pathways Relevant to 1,2-Dihydroneurosporene

Carotenoids, including 1,2-dihydroneurosporene, are C40 isoprenoids derived from the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). aocs.org In most bacteria and plants, these precursors are synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. aocs.org

The core pathway leading to the direct precursors of C40 carotenoids involves the following key steps:

Geranylgeranyl Diphosphate (GGPP) Synthesis: Three molecules of IPP and one molecule of DMAPP are condensed by GGPP synthase to form the C20 molecule, GGPP. aocs.org

Phytoene (B131915) Synthesis: The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules, catalyzed by the enzyme phytoene synthase (PSY), to produce the colorless C40 carotenoid, phytoene. aocs.orgasm.org

Desaturation Steps: Phytoene undergoes a series of desaturation reactions to introduce conjugated double bonds, which form the chromophore responsible for the characteristic color of carotenoids. In many bacteria, a single enzyme, phytoene desaturase (CrtI), carries out these desaturations to produce lycopene (B16060) via neurosporene (B1235373). asm.org Alternatively, in organisms like green sulfur bacteria and plants, this process is catalyzed by a series of enzymes including phytoene desaturase (CrtP), ζ-carotene desaturase (CrtQ), and a carotenoid isomerase (CrtH). asm.org

Neurosporene, a key intermediate in this pathway, serves as the direct substrate for the formation of 1,2-dihydroneurosporene. nih.govnih.gov The pathway to neurosporene is a critical prerequisite for the synthesis of 1,2-dihydroneurosporene.

| Precursor/Intermediate | Enzyme | Product |

| Pyruvate + Glyceraldehyde-3-phosphate | MEP Pathway Enzymes | IPP & DMAPP |

| 3x IPP + 1x DMAPP | GGPP Synthase | Geranylgeranyl Diphosphate (GGPP) |

| 2x GGPP | Phytoene Synthase (PSY) | Phytoene |

| Phytoene | Phytoene Desaturase (CrtI) | Neurosporene |

Specific Enzymatic Steps in 1,2-Dihydroneurosporene Formation

The formation of 1,2-dihydroneurosporene from neurosporene is a specific reduction reaction.

The key enzyme responsible for the synthesis of 1,2-dihydrocarotenoids is a 1,2-carotenoid reductase. nih.govnih.gov In the green sulfur bacterium Chlorobaculum tepidum, this enzyme was identified as the product of a gene previously annotated as bchO, a paralog of a bacteriochlorophyll (B101401) biosynthesis gene. nih.govnih.govresearchgate.net

Subsequent research demonstrated that this enzyme catalyzes the reduction of the 1,2 double bond of carotenoids. nih.govnih.gov To reflect its role in carotenoid biosynthesis, the gene was renamed cruI. nih.govnih.gov Heterologous expression of cruI from C. tepidum in a neurosporene-accumulating strain of Rhodobacter sphaeroides resulted in the production of 1,2-dihydroneurosporene. nih.govnih.govresearchgate.net This confirmed the function of CruI as a 1,2-carotenoid reductase. The enzyme belongs to the FixC family of flavoproteins. nih.govnih.gov

| Enzyme | Gene | Organism | Function |

| 1,2-Carotenoid Reductase | cruI (formerly bchO) | Chlorobaculum tepidum | Catalyzes the formation of 1,2-dihydroneurosporene from neurosporene. |

In phototrophic bacteria, genes for carotenoid and bacteriochlorophyll biosynthesis are often organized in a large photosynthesis gene cluster. liverpool.ac.uk The cruI (bchO) gene is found within such clusters in green sulfur bacteria. nih.gov The presence of cruI orthologs is irregular throughout the green sulfur bacteria. nih.gov The genetic context of cruI suggests a close evolutionary relationship with bacteriochlorophyll biosynthesis, as it is a paralog of bchP, which encodes a geranylgeranyl reductase involved in bacteriochlorophyll synthesis. nih.govresearchgate.net

While CruI has been identified as a 1,2-carotenoid reductase in green sulfur bacteria, evidence suggests the existence of other, structurally unrelated enzymes with similar activity. nih.govnih.govresearchgate.net The purple bacterium Blastochloris viridis is known to synthesize 1,2-dihydroneurosporene, but its genome lacks a cruI homolog. nih.govnih.govresearchgate.net This strongly indicates that a different enzyme performs the 1,2-reduction of neurosporene in this organism, representing a case of convergent evolution for this specific biosynthetic step. nih.govnih.gov Additionally, some species of green sulfur bacteria, such as Chlorobium limnaeum, appear to have multiple active 1,2-reductases, even though their primary carotenoids cannot be reduced at these positions. nih.gov

Regulatory Mechanisms of 1,2-Dihydroneurosporene Biosynthesis

The biosynthesis of carotenoids, including 1,2-dihydroneurosporene, is tightly regulated at multiple levels to meet the physiological needs of the organism.

The regulation of carotenoid biosynthesis is complex and involves a variety of mechanisms, particularly at the transcriptional level. nsfc.gov.cnfrontiersin.org While specific regulatory studies on 1,2-dihydroneurosporene are limited, the general principles of carotenoid gene regulation can be inferred.

In many organisms, the expression of carotenoid biosynthetic genes is controlled by a network of transcription factors that respond to developmental cues and environmental signals such as light. frontiersin.orgmdpi.comoup.com For instance, in plants, transcription factors like PHYTOCHROME-INTERACTING FACTOR 1 (PIF1) and LONG HYPOCOTYL 5 (HY5) act antagonistically to regulate the expression of the phytoene synthase (PSY) gene, a key rate-limiting step in the pathway. frontiersin.orgoup.com

In bacteria, the regulation of carotenoid biosynthesis is often linked to the expression of the photosynthesis gene cluster. liverpool.ac.uk The expression of these clusters can be influenced by factors such as light intensity and oxygen levels. While the specific transcription factors that directly regulate the cruI gene have not been fully elucidated, it is likely that its expression is co-regulated with other genes involved in photosynthesis. Post-transcriptional regulation, including mechanisms like alternative RNA splicing and miRNA-mediated control, has also been shown to play a role in carotenoid biosynthesis in eukaryotes, though less is known about these processes in the context of bacterial 1,2-dihydroneurosporene synthesis. nsfc.gov.cn

Environmental and Light-Dependent Regulation of Pathway Enzymes

The synthesis of carotenoids, including precursors to 1,2-dihydroneurosporene, is tightly regulated by environmental signals, most notably light. bohrium.com Light serves as a critical factor that can induce the expression of carotenogenic genes. bohrium.com This regulation ensures that the production of these pigments is coordinated with photosynthesis, where they play essential roles in light-harvesting and photoprotection. tandfonline.com

In photosynthetic organisms, light signals are perceived by photoreceptors such as phytochromes (PHY), cryptochromes (CRY), and UVR8. mdpi.comresearchgate.net Upon activation by light, these photoreceptors initiate signaling cascades that control the activity of key transcription factors. bohrium.commdpi.com A well-established mechanism involves the light-mediated activation of the transcription factor ELONGATED HYPOCOTYL 5 (HY5), which binds to the promoters of carotenoid biosynthesis genes, such as phytoene synthase (PSY), and activates their transcription. mdpi.comresearchgate.net Conversely, in darkness, repressors known as PHYTOCHROME-INTERACTING FACTORs (PIFs) are stable and suppress the expression of these genes. mdpi.comresearchgate.net Light exposure leads to the rapid degradation of PIFs, lifting this repression. mdpi.com

Factors in Light-Dependent Regulation of Carotenoid Biosynthesis

| Regulatory Factor | Key Components | General Effect on Pathway | Specific Finding for 1,2-Dihydroneurosporene | Citation |

| Light Signal | Wavelength (Blue, Red, UV), Intensity, Duration | Initiates signaling cascade, upregulates gene expression. | Synthesis is dependent on the light source used for growth in B. viridis. | bohrium.commdpi.comnih.gov |

| Photoreceptors | Phytochromes (PHY), Cryptochromes (CRY), UVR8 | Perceive light and undergo conformational changes to become active. | Mediate the light signal that controls downstream gene expression. | mdpi.comresearchgate.netnih.gov |

| Transcription Factors | Activators (e.g., HY5), Repressors (e.g., PIFs) | Act as molecular switches to turn carotenogenic genes on or off. | The accumulation of 15-cis-1,2-dihydroneurosporene increases significantly under white light in B. viridis, implying regulatory control. | mdpi.comresearchgate.netnih.gov |

| Key Regulated Enzymes | Phytoene Synthase (PSY), Phytoene Desaturase (PDS) | Expression levels are often the rate-limiting steps and are controlled by light. | High light increases transcript levels of early pathway enzymes like PSY and PDS in microalgae. | tandfonline.comnih.gov |

Biological Functions and Physiological Roles of 1,2 Dihydroneurosporene

Role in Light Harvesting and Energy Transfer in Photosynthetic Complexes

1,2-Dihydroneurosporene functions as an accessory light-harvesting pigment, capturing solar energy in the blue-green region of the spectrum (400–550 nm) where bacteriochlorophylls absorb weakly. nih.govcore.ac.ukacs.org This captured energy is then efficiently transferred to bacteriochlorophyll (B101401) molecules, thereby broadening the range of light available for photosynthesis. core.ac.uk In Blc. viridis, 1,2-dihydroneurosporene is one of two primary carotenoids, alongside 1,2-dihydrolycopene, integrated into the light-harvesting reaction center core complex (LH1-RC). acs.orgosti.govresearchgate.net This complex is unique in that it utilizes Bacteriochlorophyll b (BChl b), which has a more red-shifted absorption spectrum compared to the more common BChl a, influencing the dynamics of energy transfer. osti.govresearchgate.netacs.org

The transfer of excitation energy from carotenoids to bacteriochlorophylls is an ultrafast process governed by specific quantum mechanical pathways. Upon absorbing a photon, 1,2-dihydroneurosporene is elevated to an excited singlet state. The primary energy transfer pathways involve the carotenoid's two lowest excited singlet states, S₁ (2¹Ag⁻) and S₂ (1¹Bu⁺), and the Qx and Qy absorption bands of bacteriochlorophyll. osti.govmdpi.com

Research on the LH1-RC complex of Blc. viridis has elucidated two distinct channels for energy transfer from 1,2-dihydroneurosporene to BChl b:

S₂ → Qₓ Channel : A very fast transfer from the carotenoid's S₂ state to the BChl b Qₓ state, occurring with a rate constant (kET2) of (2.2 ps)⁻¹. osti.govresearchgate.netacs.org

S₁ → Qᵧ Channel : A slower transfer from the carotenoid's S₁ state to the BChl b Qᵧ state, with a rate constant (kET1) of (84 ps)⁻¹. osti.govresearchgate.netacs.org

These parallel pathways ensure that the absorbed light energy is channeled effectively towards the reaction center. osti.govacs.org

Table 1: Excitation Energy Transfer Parameters for 1,2-Dihydroneurosporene in the LH1-RC Complex of Blc. viridis

| Parameter | Value / Pathway | Source(s) |

| Overall Efficiency | ~27% | acs.orgosti.govresearchgate.netacs.org |

| Energy Transfer Channel 1 | S₁ → Qᵧ | osti.govresearchgate.netacs.org |

| Rate Constant (kET1) | (84 ps)⁻¹ | osti.govresearchgate.netacs.org |

| Energy Transfer Channel 2 | S₂ → Qₓ | osti.govresearchgate.netacs.org |

| Rate Constant (kET2) | (2.2 ps)⁻¹ | osti.govresearchgate.netacs.org |

Photoprotective Mechanisms Against Oxidative Stress

Beyond its role in light harvesting, 1,2-dihydroneurosporene serves a crucial photoprotective function. researcher.liferesearchgate.netnih.gov Photosynthesis under high light conditions can lead to an over-excitation of the photosynthetic apparatus, resulting in the formation of damaging bacteriochlorophyll triplet states and subsequent production of highly destructive reactive oxygen species (ROS). researcher.liferesearchgate.netresearcher.life Carotenoids like 1,2-dihydroneurosporene are essential for mitigating this oxidative stress. smolecule.comnih.govcore.ac.uk

If the energy from an excited bacteriochlorophyll molecule is not used for photosynthesis, it can transition into a long-lived, highly reactive triplet state (BChlT). rsc.org This BChlT can react with molecular oxygen to produce highly damaging singlet oxygen. core.ac.ukrsc.org 1,2-Dihydroneurosporene provides a primary defense against this by rapidly quenching the BChlT state through triplet-triplet energy transfer. researcher.liferesearchgate.netnih.govportlandpress.com The energy is transferred from the BChlT to the carotenoid, forming a carotenoid triplet state (CarT) while returning the bacteriochlorophyll to its ground state. rsc.org

The carotenoid is located in close proximity to a monomeric accessory BChl b molecule, a structural arrangement that facilitates this rapid quenching process, which is essential to prevent cell damage. portlandpress.com The carotenoid's triplet energy is lower than that of BChl, allowing for efficient energy transfer. The resulting CarT is harmless and safely dissipates its energy as heat. core.ac.uk Interestingly, in the reaction centers of Blc. viridis, the 1,2-dihydroneurosporene carotenoid does not readily enter its own triplet state upon direct photoexcitation, highlighting its specialized role in quenching the triplet state of the primary donor. core.ac.uk

The primary mechanism by which 1,2-dihydroneurosporene prevents oxidative damage is by preemptively stopping the formation of reactive oxygen species (ROS). researcher.liferesearchgate.netnih.govresearcher.life By efficiently quenching the triplet state of bacteriochlorophylls as described above, it cuts off the main pathway for the production of singlet oxygen, one of the most potent ROS in photosynthetic systems. nih.govcore.ac.ukcore.ac.uk This preventative action is the most critical aspect of its ROS-scavenging role. While carotenoids can directly quench singlet oxygen, their ability to prevent its formation in the first place is a more effective protective strategy within the pigment-protein complex.

Structural and Stabilizing Role in Pigment-Protein Complexes

In addition to its direct roles in light physics and photochemistry, 1,2-dihydroneurosporene contributes to the structural integrity and stability of the pigment-protein complexes. smolecule.comnih.govcore.ac.uk The specific binding of carotenoid molecules within the protein scaffold is crucial for the proper assembly and function of the entire photosynthetic unit.

Research suggests that the chemical structure of 1,2-dihydroneurosporene may be a key factor in its structural role. core.ac.uk The saturation of the 1,2 carbon-carbon double bond makes that end of the carotenoid molecule more flexible compared to its unsaturated counterparts. core.ac.uk This increased flexibility may be a structural requirement for the correct assembly and stabilization of the RC-LH1 core complex in Blc. viridis. core.ac.uk By binding at specific sites, such as the position adjacent to the accessory BChlB, it helps maintain the precise orientation and distance between other pigments, which is critical for efficient and regulated energy transfer. portlandpress.com

Integration of 1,2-Dihydroneurosporene into Reaction Centers (RC) and Light-Harvesting Complexes (LH1)

1,2-Dihydroneurosporene is a crucial carotenoid integrated into the photosynthetic apparatus of specific purple photosynthetic bacteria, most notably Blastochloris viridis. researcher.lifeoup.com This compound is a key component of the light-harvesting reaction center core complex (LH1-RC), where it functions alongside other pigments to capture light energy. researcher.lifeacs.orgacs.org The LH1 complex in Blc. viridis incorporates both 1,2-dihydroneurosporene and 1,2-dihydrolycopene. researcher.lifeoup.com

Structural models of the Blc. viridis reaction center confirm the presence of a single carotenoid molecule positioned within the protein scaffold, in close proximity to the bacteriochlorophyll cofactors, facilitating this efficient energy transfer. portlandpress.comliverpool.ac.uk

| Parameter | Finding | Source(s) |

| Organism | Blastochloris viridis | researcher.lifeoup.com |

| Complex | Light-Harvesting 1-Reaction Center (LH1-RC) | acs.orgacs.org |

| Function | Light-harvesting; energy transfer to BChl b | acs.orgacs.org |

| Overall Energy Transfer Efficiency | ~27% | acs.orgacs.orgosti.gov |

| Energy Transfer Channels | S1 → Qy; S2 → Qx | acs.org |

Importance of 15,15'-cis Configuration for Functionality

The specific stereoisomer of 1,2-dihydroneurosporene found within the reaction center (RC) of Blastochloris viridis is the 15,15'-cis configuration. liverpool.ac.ukportlandpress.combiorxiv.org This particular isomer is not randomly incorporated; its specific geometry is critical for its function and placement within the RC protein complex. The 15-cis bond causes a bend in the otherwise linear polyene chain, a conformation that is stabilized by the surrounding protein environment. nih.gov

The primary function associated with the 15,15'-cis isomer is photoprotection. oup.com Carotenoids in the RC serve to quench the triplet states of bacteriochlorophylls, which can form under high light conditions. oup.com These triplet states, if not deactivated, can react with molecular oxygen to produce highly damaging reactive oxygen species (ROS). The unique bent structure of the 15-cis isomer is thought to be optimal for this triplet-triplet energy transfer, thereby protecting the photosynthetic apparatus from oxidative damage. oup.com

Interestingly, a distinction exists between the carotenoids in the RC and the surrounding LH1 antenna. While the RC specifically binds the 15-cis-1,2-dihydroneurosporene, the LH1 complex is believed to incorporate linear, 'all-trans' carotenoids for its primary light-harvesting role. portlandpress.com

| Feature | Description | Source(s) |

| Predominant Isomer in RC | 15,15'-cis-1,2-dihydroneurosporene | liverpool.ac.ukportlandpress.com |

| Primary Function | Photoprotection (quenching of BChl triplet states) | oup.comoup.com |

| Structural Significance | The cis-bond induces a specific bent conformation | nih.gov |

| Location within RC | Proximity to the accessory bacteriochlorophyll on the M side | nih.gov |

| Comparison to LH1 | LH1 complexes are thought to bind 'all-trans' carotenoids | portlandpress.com |

Physiological Impact of 1,2-Dihydroneurosporene Content in Organisms (e.g., Growth Conditions)

The physiological concentration of 1,2-dihydroneurosporene within photosynthetic bacteria is not static but is dynamically regulated in response to environmental cues, particularly growth conditions such as light quality and intensity. portlandpress.com Studies on Blastochloris viridis have demonstrated a clear link between the type of illumination and the accumulation of 15-cis-1,2-dihydroneurosporene, which serves as a marker for the presence of reaction centers. portlandpress.com

In a study comparing wild-type (WT) Blc. viridis with a mutant lacking the LH1γ subunit (ΔLH1γ₁₋₄), significant changes in carotenoid content were observed when cells were grown under different light sources (halogen vs. white light). The mutant strain, when compared to the wild-type control, showed a dramatic increase in its relative content of 15-cis-1,2-dihydroneurosporene under both conditions. portlandpress.com Furthermore, the wild-type itself adjusted its pigment content based on the light environment, accumulating significantly less of the RC-specific carotenoid under white light compared to halogen light. portlandpress.com This indicates that organisms can modulate the synthesis of their RC components, including 1,2-dihydroneurosporene, to adapt to different spectral environments.

The table below summarizes the findings on the relative changes in 15-cis-1,2-dihydroneurosporene content under varied growth conditions.

| Strain/Condition | Change in 15-cis-1,2-dihydroneurosporene Content | Source(s) |

| ΔLH1γ₁₋₄ Mutant vs. WT Control (Halogen Light) | +82.4% | portlandpress.com |

| ΔLH1γ₁₋₄ Mutant vs. WT Control (White Light) | +155.6% | portlandpress.com |

| WT (White Light) vs. WT (Halogen Light) | -29.7% | portlandpress.com |

Advanced Research Methodologies for 1,2 Dihydroneurosporene Analysis and Elucidation

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for the isolation and quantification of 1,2-dihydroneurosporene from complex biological mixtures, which often contain a variety of other carotenoids and pigments. nih.gov

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and analysis of carotenoid isomers like 1,2-dihydroneurosporene. bjbms.orgjfda-online.com Reversed-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. pensoft.net This method separates compounds based on their hydrophobicity. The separation of closely related isomers, which may only differ by the position of a double bond, is possible due to subtle differences in their physicochemical properties that affect their interaction with the stationary phase. ias.ac.inwaters.com

In the context of 1,2-dihydroneurosporene analysis, HPLC is used to determine the pigment composition in organisms such as Blastochloris viridis. nih.gov The technique can effectively separate 1,2-dihydroneurosporene from its precursors and other related carotenoids like 1,2-dihydrolycopene. portlandpress.com Isocratic or gradient elution modes with solvent systems, often composed of acetonitrile, methanol, and water, are optimized to achieve high-resolution separation. pensoft.net The identification of peaks is confirmed by comparing retention times with authentic standards and by collecting fractions for further spectroscopic analysis. researchgate.netresearchhub.com

| Parameter | Description | Typical Application for 1,2-Dihydroneurosporene |

|---|---|---|

| Stationary Phase | The solid support within the column that interacts with the analytes. | Reversed-Phase C18 (Octadecylsilane) |

| Mobile Phase | The solvent that moves the analytes through the column. | Gradient mixture of Acetonitrile, Methanol, Water, and/or Ethyl Acetate. pensoft.net |

| Detection | The method used to visualize the separated analytes as they elute. | Photodiode Array (PDA) detector, monitoring absorbance in the 400-500 nm range. |

| Purpose | The goal of the chromatographic run. | Separation of cis/trans isomers and separation from other carotenoids like neurosporene (B1235373) and lycopene (B16060). nih.govliverpool.ac.uk |

Spectroscopic Approaches for Structural and Functional Studies

Spectroscopy provides invaluable information on the electronic structure, conformation, and dynamic behavior of 1,2-dihydroneurosporene, particularly within its native protein environment.

Ultrafast time-resolved optical spectroscopy, operating on femtosecond to picosecond timescales, is essential for investigating the photophysical processes central to photosynthesis. aps.orgarxiv.orgnih.gov In photosynthetic organisms, carotenoids like 1,2-dihydroneurosporene perform critical functions in light-harvesting and photoprotection. researchgate.net This technique uses a "pump" laser pulse to excite the molecule and a subsequent "probe" pulse to monitor the decay of the excited state. aps.org This allows researchers to track the flow of energy from the carotenoid to the bacteriochlorophylls within the photosynthetic reaction center. arxiv.org The rapid quenching of the bacteriochlorophyll (B101401) triplet state by the carotenoid, a key photoprotective mechanism, occurs on these ultrafast timescales and can be directly observed. portlandpress.com

Resonance Raman (RR) spectroscopy is a powerful, non-destructive technique for studying the vibrational modes of colored molecules like carotenoids. spectroscopyonline.com By tuning the excitation laser to a wavelength within the electronic absorption band of the carotenoid (around 488-514 nm), the Raman signals from the carotenoid's conjugated polyene chain are selectively enhanced by several orders of magnitude. researchgate.netkuleuven.be This allows for in-situ analysis even within a single bacterial cell. asm.org

For 1,2-dihydroneurosporene, which has nine conjugated C=C bonds, the primary ν1 (C=C stretching) peak in the RR spectrum appears at a high wavenumber, around 1530 cm⁻¹. asm.orgnih.gov The exact position of this peak is highly sensitive to the conformation and environment of the polyene chain. researchgate.net This method can be combined with the simultaneous detection of autofluorescence. nih.gov In photosynthetic bacteria, autofluorescence signals often originate from bacteriochlorophylls, and their detection alongside the carotenoid's Raman signature provides a comprehensive picture of the pigment composition within a single, living cell. asm.orgresearchgate.netplos.orgnih.govmdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) for 1,2-Dihydroneurosporene | Assignment |

|---|---|---|

| ν1 | ~1530 | C=C stretching mode of the conjugated polyene chain. nih.gov |

| ν2 | ~1150 | C-C stretching mode of the conjugated chain. nih.gov |

| ν3 | ~1000 | C-CH₃ in-plane rocking modes. spectroscopyonline.com |

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including how ligands like 1,2-dihydroneurosporene bind to proteins. mdpi.comresearchgate.net Several structures of the photosynthetic reaction center from the bacterium Blastochloris viridis have been deposited in the Protein Data Bank (PDB) and show a bound 1,2-dihydroneurosporene molecule. pdbj.orgebi.ac.uk

These high-resolution structures reveal that the carotenoid adopts a specific 15,15'-cis conformation within the protein's binding pocket. nih.govrcsb.org This bent shape is crucial for its function and its precise placement next to the accessory bacteriochlorophyll molecule on the "inactive" M-side of the reaction center. nih.gov The crystallographic data provide a detailed map of the non-covalent interactions between the carotenoid and the amino acid residues of the protein, which is essential for understanding the structural basis of its photoprotective role. rcsb.org The analysis can be performed on protein-ligand complexes that have been co-crystallized or by soaking crystals of the protein in a solution containing the ligand. researchgate.netrsc.org

| PDB Entry | Resolution (Å) | Description | Reference |

|---|---|---|---|

| 5PRC | 2.35 | Photosynthetic reaction center from Rhodopseudomonas viridis (now Blc. viridis) with a refined model of 15,15'-cis-1,2-dihydroneurosporene. | rcsb.org |

| 1DXR | 2.00 | Structure of a mutant photosynthetic reaction center from Rps. viridis containing 15-cis-1,2-dihydroneurosporene. | rcsb.org |

| 4AC5 | 2.40 | Crystal structure of the photosynthetic reaction center from Blc. viridis, identifying 15-cis-1,2-dihydroneurosporene as a ligand (NS5). | ebi.ac.uk |

Genetic and Biochemical Assays for Pathway Elucidation

Understanding the biosynthetic pathway of 1,2-dihydroneurosporene relies heavily on genetic and biochemical assays. asm.org These methods involve identifying the genes responsible for the enzymatic steps that convert precursor molecules into the final product. The primary organism known to naturally synthesize 1,2-dihydrocarotenoids is Blastochloris viridis. nih.gov

A key breakthrough in elucidating the pathway was the identification of the enzyme responsible for the 1,2-hydrogenation step. Through genetic manipulation and comparative genomics, a gene initially annotated as bchO in the green sulfur bacterium Chlorobaculum tepidum was identified as encoding a 1,2-carotenoid reductase. nih.govosti.govnih.gov To confirm its function, a biochemical assay involving heterologous expression was performed. The bchO gene was expressed in a mutant strain of Rhodobacter sphaeroides that was engineered to accumulate the precursor neurosporene. researchgate.netresearchgate.net Analysis of the pigments produced by this recombinant strain showed the successful conversion of neurosporene to 1,2-dihydroneurosporene, definitively identifying the function of the BchO enzyme. researchgate.netnih.gov This enzyme has since been renamed CruI to reflect its role in carotenoid biosynthesis. nih.gov

| Gene | Enzyme | Function in Pathway | Assay Method |

|---|---|---|---|

| crtB | Phytoene (B131915) synthase | Condensation of two geranylgeranyl diphosphate (B83284) molecules to form phytoene. | Gene knockout leading to lack of all carotenoids. asm.org |

| crtI | Phytoene desaturase | Converts phytoene to neurosporene through a series of desaturation steps. | Analysis of intermediates in mutant strains. asm.org |

| bchO (cruI) | 1,2-Carotenoid Reductase | Catalyzes the reduction of the 1,2 double bond of neurosporene to form 1,2-dihydroneurosporene. | Heterologous expression in a neurosporene-producing host. researchgate.netnih.govnih.gov |

Gene Knockout and Heterologous Expression Studies (e.g., Rhodobacter sphaeroides models)

Gene knockout and heterologous expression are powerful in vivo techniques for functional genomics. Gene knockout involves inactivating, or "knocking out," a specific gene to observe the resulting phenotype, which can reveal the gene's function. Conversely, heterologous expression involves introducing a gene from one organism into a different host organism to study the function of the protein it encodes.

Rhodobacter sphaeroides, a purple phototrophic bacterium, has emerged as a key model organism for studying carotenoid biosynthesis. nih.govnih.govresearchgate.netresearchgate.net Its well-characterized genetic system and its ability to produce a variety of carotenoids make it an ideal platform for such studies. A crucial tool in this research is the use of mutant strains of R. sphaeroides. For instance, a mutant with a deleted crtC gene, which encodes the enzyme neurosporene 1,2-hydratase, is unable to convert neurosporene to its downstream products. researchgate.netasm.org This results in the accumulation of neurosporene, creating a perfect chassis to test the function of enzymes that are believed to act on this substrate. researchgate.net

A landmark study utilized this crtC knockout mutant of R. sphaeroides to identify the enzyme responsible for the synthesis of 1,2-dihydroneurosporene. nih.govnih.govresearchgate.net Researchers heterologously expressed the bchO gene from the green sulfur bacterium Chlorobaculum tepidum in this neurosporene-accumulating R. sphaeroides strain. The resulting bacteria were shown to produce 1,2-dihydroneurosporene. nih.govnih.govresearchgate.net This experiment provided definitive evidence that the protein encoded by bchO is a carotenoid reductase that specifically catalyzes the saturation of the 1,2 carbon-carbon double bond of neurosporene. Based on this function, the gene was renamed cruI. nih.govnih.gov

Interestingly, while Blastochloris viridis is also known to produce 1,2-dihydroneurosporene as its major carotenoid, it does not possess the cruI gene. nih.govnih.gov This indicates that a second, structurally distinct 1,2-carotenoid reductase must have evolved independently in nature to perform the same function in different organisms.

These genetic manipulation techniques, by altering carotenoid pathways in a controlled manner, are indispensable for identifying gene function and discovering novel biosynthetic capabilities. asm.orgasm.org

Table 1: Key Findings from Gene Knockout and Heterologous Expression Studies

| Methodology | Organism(s) | Gene(s) of Interest | Key Finding | Citation |

| Gene Knockout | Rhodobacter sphaeroides | crtC | Deletion of crtC leads to the accumulation of neurosporene, creating a suitable host for functional analysis of neurosporene-modifying enzymes. | researchgate.netasm.org |

| Heterologous Expression | Rhodobacter sphaeroides (host), Chlorobaculum tepidum (donor) | bchO (cruI) | Expression of cruI in a neurosporene-accumulating R. sphaeroides mutant results in the synthesis of 1,2-dihydroneurosporene, identifying cruI as a 1,2-carotenoid reductase. | nih.govnih.govresearchgate.net |

| Comparative Genomics | Blastochloris viridis, Chlorobaculum tepidum | cruI | The absence of cruI in B. viridis, which also produces 1,2-dihydroneurosporene, implies the existence of a second, non-homologous 1,2-carotenoid reductase. | nih.govnih.gov |

In Vitro Enzyme Characterization

While in vivo studies are crucial for demonstrating a gene's function within a biological context, in vitro characterization provides detailed insights into the enzyme's specific catalytic properties, such as substrate specificity and cofactor requirements. This method involves isolating and purifying the enzyme of interest and then studying its activity in a controlled, cell-free system.

In the context of carotenoid biosynthesis, enzymes such as CrtC (neurosporene 1,2-hydratase) and CrtD (1-hydroxyneurosporene 3,4-desaturase) from Rhodobacter species have been successfully expressed in E. coli, purified, and characterized in vitro. nih.govmdpi.comebi.ac.uk For example, studies on purified CrtD from R. sphaeroides and Rubrivivax gelatinosus have determined their substrate preferences, showing they act on 1-hydroxy-ψ-end groups. mdpi.comgenome.jpgenome.jp Such studies also revealed that while the R. sphaeroides CrtD enzyme can utilize molecular oxygen as an electron acceptor in an artificial in vitro setting, this is unlikely to be the natural acceptor under the anaerobic conditions where these bacteria perform photosynthesis. genome.jpgenome.jp

The enzyme responsible for producing 1,2-dihydroneurosporene, the 1,2-carotenoid reductase (CruI), was identified through heterologous expression, which serves as a form of in vivo characterization. nih.govnih.gov Detailed in vitro characterization of this specific enzyme, which would involve purifying the CruI protein and reacting it with neurosporene in a test tube, would be the next step to precisely determine its kinetic parameters, optimal reaction conditions, and mechanism of action without the influence of other cellular components.

Table 2: Examples of In Vitro Enzyme Characterization in Related Pathways

| Enzyme (Gene) | Source Organism | Function | Key In Vitro Findings | Citation |

| 1-Hydroxyneurosporene 3,4-desaturase (CrtD) | Rhodobacter sphaeroides, Rubrivivax gelatinosus | Catalyzes the desaturation of the 3,4 bond in a 1-hydroxy-ψ-end group. | Prefers acyclic 1-hydroxycarotenoids as substrates. The R. sphaeroides enzyme can use molecular oxygen as an electron acceptor in vitro. | mdpi.comgenome.jpgenome.jp |

| Neurosporene 1,2-hydratase (CrtC) | Rhodobacter capsulatus, Rubrivivax gelatinosus | Catalyzes the addition of water to the C1,2 double bond of neurosporene or lycopene. | The reaction is independent of any cofactors. Shows different substrate specificities depending on the source organism's primary carotenoid pathway. | nih.gov |

| 1-HO-carotenoid methylase (CrtF) | Rhodobacter capsulatus | Catalyzes the O-methylation of the 1-hydroxy group of carotenoids. | The enzymatic reaction is dependent on S-adenosylmethionine (SAM) as the methyl donor. | oup.com |

Genetic and Metabolic Engineering for 1,2 Dihydroneurosporene Research and Production

Strategies for Enhanced Microbial Production of 1,2-Dihydroneurosporene

Enhanced production of 1,2-dihydroneurosporene in microbial systems hinges on targeted genetic modifications to optimize metabolic pathways and ensure a robust supply of necessary precursors.

A primary strategy for producing 1,2-dihydroneurosporene is the introduction of its biosynthetic pathway into well-characterized heterologous hosts like Escherichia coli and Rhodobacter sphaeroides. Research has identified that a paralog of a bacteriochlorophyll (B101401) biosynthesis enzyme, encoded by the gene bchO (now proposed to be renamed crtO), is responsible for the formation of 1,2-dihydrocarotenoids. researchgate.net This enzyme catalyzes the hydration of the C1=C2 double bond of the carotenoid precursor.

A key demonstration of this was the heterologous expression of the bchO gene from the green sulfur bacterium Chlorobaculum tepidum in a mutant strain of the purple bacterium Rhodobacter sphaeroides. researchgate.net The host strain was engineered to accumulate high levels of neurosporene (B1235373), the direct precursor to 1,2-dihydroneurosporene. Upon expression of bchO, the engineered Rba. sphaeroides successfully converted neurosporene into 1,2-dihydroneurosporene, confirming the enzyme's function and the viability of this heterologous production strategy. researchgate.netresearchgate.net

Further optimization of such pathways in hosts like E. coli often involves balancing the expression levels of the introduced enzymes. nih.govmdpi.com Techniques such as rearranging gene order within synthetic operons can be used to modulate protein expression and thereby optimize metabolic flux towards the desired product, a strategy that could be applied to enhance 1,2-dihydroneurosporene titers. nih.govasm.org

Table 1: Heterologous Production of 1,2-Dihydroneurosporene

| Gene | Source Organism | Host Organism | Precursor | Product | Key Finding | Citation |

|---|---|---|---|---|---|---|

| bchO | Chlorobaculum tepidum | Rhodobacter sphaeroides (ΔcrtC mutant) | Neurosporene | 1,2-Dihydroneurosporene | The bchO gene product catalyzes the formation of 1,2-dihydroneurosporene from neurosporene. | researchgate.net, researchgate.net |

The production of 1,2-dihydroneurosporene is fundamentally dependent on the availability of its direct precursor, neurosporene. Neurosporene itself is synthesized from the central isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com In many bacteria, including E. coli, these precursors are generated via the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.org

Metabolic engineering efforts focus on increasing the intracellular pool of IPP and DMAPP, which are condensed to form geranylgeranyl pyrophosphate (GGPP), the first C40 carotenoid precursor. Strategies to enhance precursor supply include:

Engineering Central Carbon Metabolism : Manipulating central metabolic pathways to direct more carbon flux towards the MEP pathway precursors, glyceraldehyde-3-phosphate and pyruvate, has proven effective for increasing carotenoid production. frontiersin.org

Cofactor Engineering : The biosynthesis of carotenoids is dependent on cofactors like NADPH. frontiersin.org Engineering the host's metabolism to increase the availability of NADPH can further enhance production yields.

Introduction of Heterologous Mevalonate (MVA) Pathway : An alternative strategy is to introduce the MVA pathway from organisms like Saccharomyces cerevisiae into E. coli to supplement the native MEP pathway for an increased supply of IPP and DMAPP.

Once a high flux towards GGPP is achieved, the expression of phytoene (B131915) synthase (crtB) and phytoene desaturase (crtI) leads to the formation of neurosporene. acs.org Controlling the expression and activity of these enzymes is crucial to ensure that neurosporene is efficiently produced without creating metabolic bottlenecks or accumulating toxic intermediates. frontiersin.org

Table 2: Key Genes for Neurosporene Precursor Biosynthesis

| Gene | Enzyme | Function | Engineering Strategy | Citation |

|---|---|---|---|---|

| dxs | DXP synthase | Key regulatory step in the MEP pathway | Overexpression to increase IPP/DMAPP pool | acs.org |

| crtE | GGPP synthase | Condenses IPP and DMAPP to form GGPP | Overexpression to drive flux to C~40~ backbone | nih.gov |

| crtB | Phytoene synthase | Dimerizes two GGPP molecules to form phytoene | Overexpression and pathway balancing | nih.gov |

| crtI | Phytoene desaturase | Catalyzes multiple desaturation steps to convert phytoene to neurosporene | Selection of efficient enzyme variants | acs.org |

Synthetic Biology Applications for Novel 1,2-Dihydroneurosporene Pathway Design

Synthetic biology provides a powerful framework for designing and constructing novel biosynthetic pathways, offering more sophisticated control over the production of target molecules like 1,2-dihydroneurosporene. nih.gov This approach treats biological components as standardized parts that can be assembled into new devices and systems. nih.gov

An artificial biosynthetic route for 1,2-dihydroneurosporene can be constructed by assembling genes from diverse biological sources into a single microbial host. nih.gov A prime example is the creation of a pathway in E. coli, a non-carotenogenic organism. This involves the de novo construction of a pathway to the precursor neurosporene, followed by the introduction of the terminal enzyme for 1,2-dihydroneurosporene synthesis.

The steps for constructing such an artificial pathway are:

Engineer Precursor Supply : Implement strategies as described in section 6.1.2 to ensure a high flux of GGPP.

Assemble the Neurosporene Module : Introduce the genes crtB (phytoene synthase) and crtI (phytoene desaturase), often sourced from carotenoid-producing bacteria like Pantoea ananatis or Rhodobacter sphaeroides. nih.govacs.org

Introduce the Terminal Hydratase : Add the bchO (crtO) gene from an organism like Chlorobaculum tepidum to convert the synthesized neurosporene into 1,2-dihydroneurosporene. researchgate.net

This modular approach allows for the combination of the most efficient enzymes from different species to create a highly optimized and novel production pathway that does not exist in nature as a single unit. hznu.edu.cn This concept has been successfully applied to produce various other complex natural products. nih.govfrontiersin.orgsjtu.edu.cn

Synthetic biology enables the development of programmable systems that offer precise temporal and quantitative control over gene expression. For 1,2-dihydroneurosporene production, this can be used to manage metabolic burden and optimize yields. For instance, the expression of the biosynthetic pathway can be placed under the control of inducible promoters, which are activated by an external chemical signal (e.g., IPTG, rhamnose). mdpi.com

This allows for a two-stage cultivation process:

Growth Phase : The host cells are grown to a high density without the metabolic load of producing the carotenoid.

Production Phase : Once the desired cell density is reached, the inducer is added to switch on the expression of the 1,2-dihydroneurosporene pathway.

More advanced control can be achieved by implementing synthetic gene circuits, such as toggle switches or feedback control systems. nih.govnih.gov A feedback system could, for example, use a biosensor that detects an intermediate metabolite and adjusts the expression of pathway enzymes accordingly, preventing the accumulation of toxic intermediates and dynamically balancing the pathway. While not yet specifically applied to 1,2-dihydroneurosporene, these programmable systems are a frontier in metabolic engineering. biotechrep.ir

Evolutionary and Phylogenetic Perspectives of 1,2 Dihydroneurosporene Biosynthesis and Function

Evolutionary Trajectories of 1,2-Carotenoid Reductases and Related Enzymes

The formation of 1,2-dihydroneurosporene is catalyzed by a 1,2-carotenoid reductase, an enzyme that reduces the C1,2 double bond of neurosporene (B1235373). The evolution of these reductases is intertwined with the broader evolution of carotenoid biosynthesis enzymes.

Carotenoid biosynthetic pathways show remarkable diversity, which is driven by mechanisms like horizontal gene transfer, gene acquisition followed by differential loss, and positive selection. nih.gov The enzymes involved, including desaturases and cyclases, belong to large protein families with varied functions. plos.org For instance, the phytoene (B131915) desaturase CrtI, which produces neurosporene in some bacteria, is part of a large family of biochemically distinct enzymes. nih.gov

A key enzyme responsible for the formation of 1,2-dihydrocarotenoids has been identified as a paralog of a bacteriochlorophyll (B101401) biosynthesis enzyme. researchgate.netnih.gov In the green sulfur bacterium Chlorobaculum tepidum, the gene bchO, a paralog of bchP (involved in bacteriochlorophyll synthesis), was found to encode the 1,2-carotenoid reductase. researchgate.netnih.gov When this gene, renamed cruI, was expressed in a neurosporene-producing mutant of Rhodobacter sphaeroides, it catalyzed the formation of 1,2-dihydroneurosporene. researchgate.netosti.gov This suggests that the 1,2-carotenoid reductase in these bacteria likely evolved from an enzyme with a primary role in bacteriochlorophyll biosynthesis through gene duplication and neofunctionalization.

Interestingly, the purple bacterium Blastochloris viridis, another known producer of 1,2-dihydroneurosporene, lacks the cruI gene. researchgate.netnih.gov This indicates the existence of a second, structurally unrelated 1,2-carotenoid reductase, suggesting a convergent evolutionary path for this specific biosynthetic step. researchgate.netwhiterose.ac.uk

Table 1: Key Enzymes in 1,2-Dihydroneurosporene and Related Carotenoid Biosynthesis

| Enzyme | Gene | Function | Organism Example | Evolutionary Note |

|---|---|---|---|---|

| Phytoene Synthase | crtB | Condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene. | Widespread in carotenogenic organisms. nih.gov | A conserved, foundational enzyme in carotenoid biosynthesis. nih.gov |

| Phytoene Desaturase | crtI | Catalyzes three desaturation steps to convert phytoene to neurosporene. | Rhodobacter sphaeroides nih.govwhiterose.ac.uk | Part of a large family of desaturases with varying numbers of desaturation steps. nih.gov |

| 1,2-Carotenoid Reductase | cruI (formerly bchO) | Reduces the 1,2-double bond of neurosporene to form 1,2-dihydroneurosporene. | Chlorobaculum tepidum researchgate.netnih.gov | A paralog of a bacteriochlorophyll biosynthesis enzyme. researchgate.net |

| Unknown 1,2-Carotenoid Reductase | Unknown | Reduces the 1,2-double bond of neurosporene to form 1,2-dihydroneurosporene. | Blastochloris viridis researchgate.netnih.gov | Structurally unrelated to CruI, indicating convergent evolution. researchgate.net |

Phylogenetic Distribution of Organisms Possessing 1,2-Dihydroneurosporene Pathways

The ability to synthesize 1,2-dihydroneurosporene is not widespread and is primarily found in specific groups of photosynthetic bacteria. Comparative genomics has been instrumental in revealing the taxonomic diversity of carotenoid biosynthesis, which is greater than what was previously understood from structural and biosynthetic data alone. nih.gov

The known producers of 1,2-dihydrocarotenoids are the green sulfur bacterium Chlorobaculum tepidum and the purple bacterium Blastochloris viridis. nih.govosti.gov In C. tepidum, 1,2-dihydro-γ-carotene and 1′,2′-dihydrochlorobactene are also produced. asm.org B. viridis utilizes 1,2-dihydroneurosporene as its major carotenoid, and also accumulates 1,2-dihydrolycopene. nih.govportlandpress.com

Phylogenetic analyses of carotenoid biosynthesis genes suggest four major lineages: (i) Proteobacteria, (ii) Firmicutes, (iii) Chlorobi, Cyanobacteria, and photosynthetic eukaryotes, and (iv) Archaea, Bacteroidetes, and Actinobacteria. nih.gov The organisms producing 1,2-dihydroneurosporene fall within the Proteobacteria (B. viridis) and Chlorobi (C. tepidum) lineages.

The distribution of carotenoid pathways among purple bacteria, for instance, shows two main lineages, one producing spheroidene (B75920) and the other spirilloxanthin (B1238478). nih.govmdpi.com The pathway to 1,2-dihydroneurosporene appears to be a more specialized branch. The presence of both spheroidene and spirilloxanthin pathways in Rubrivivax gelatinosus suggests it could be a link between these major branches. mdpi.comnih.gov The acquisition of genes through horizontal transfer is a significant factor in the distribution of these pathways. nih.govresearchgate.net

Table 2: Phylogenetic Distribution of 1,2-Dihydroneurosporene Producing Organisms

| Organism | Phylum | Major Carotenoids | Photosynthetic Reaction Center Type |

|---|---|---|---|

| Blastochloris viridis | Proteobacteria | 1,2-Dihydroneurosporene, 1,2-Dihydrolycopene nih.govportlandpress.com | Type II nih.gov |

| Chlorobaculum tepidum | Chlorobi | Chlorobactene, 1′,2′-Dihydrochlorobactene nih.govasm.org | Type I nih.gov |

Co-evolution of 1,2-Dihydroneurosporene with Photosynthetic Apparatus Components

Carotenoids are integral components of the photosynthetic apparatus, where they have dual functions in light-harvesting and photoprotection. smolecule.comnih.govroyalsocietypublishing.org The evolution of carotenoid biosynthetic pathways is therefore closely linked to the evolution of the photosynthetic machinery. nih.gov

1,2-Dihydroneurosporene and its derivatives are found in the reaction centers (RCs) and light-harvesting (LH) complexes of the bacteria that produce them. elifesciences.orgnih.gov In Blastochloris viridis, 15,15′-cis-1,2-dihydroneurosporene is specifically located in the reaction center. nih.govnih.gov The specific carotenoid composition is crucial for the stable assembly of these pigment-protein complexes. whiterose.ac.uknih.gov

The co-evolution is also evident in the regulatory mechanisms. For example, in Rhodobacter species, the synthesis of certain carotenoids is regulated by light and oxygen levels to provide optimal photoprotection. nih.gov The assembly of carotenoids within the RC-LH complex can also regulate other functions, such as quinone diffusion. elifesciences.org

Comparative Genomics and Metabolomics for Understanding Pathway Evolution

The advent of comparative genomics and metabolomics has revolutionized the study of carotenoid biosynthesis evolution. plos.orgnih.gov These approaches allow for the identification of carotenoid biosynthetic pathways and the genes encoding the enzymes involved across a wide range of organisms. nih.govijbs.com

Comparative genomics has been crucial in identifying the four major phylogenetic lineages of carotenoid biosynthesis and has highlighted the roles of horizontal gene transfer and gene duplication in the evolution of these pathways. nih.govplos.org For example, genomic comparisons revealed that cyanobacteria generally share a similar pathway to synthesize β-carotene, with some exceptions, and that the upstream pathway enzymes are more conserved. nih.govijbs.com In the context of 1,2-dihydroneurosporene, genomic analysis led to the identification of cruI in C. tepidum and its absence in B. viridis, pointing to different evolutionary solutions for the same biochemical problem. researchgate.net

Future Research Directions and Unresolved Questions in 1,2 Dihydroneurosporene Studies

Elucidation of Novel 1,2-Dihydrocarotenoid Reductases and Their Mechanisms

A significant gap in our understanding of 1,2-dihydroneurosporene biosynthesis lies in the identification and characterization of all the enzymes responsible for its formation. While the enzyme CruI (formerly BchO) has been identified as a 1,2-carotenoid reductase in some green sulfur bacteria, its absence in Blastochloris viridis, an organism known to produce 1,2-dihydroneurosporene, strongly suggests the existence of a second, structurally unrelated 1,2-carotenoid reductase. researchgate.netnih.govresearchgate.net The discovery and characterization of this putative novel reductase are of high priority.

Future research should focus on:

Identifying the gene encoding the novel 1,2-carotenoid reductase in B. viridis . This could be achieved through a combination of genomic analysis, comparative transcriptomics, and genetic knockout studies.

Characterizing the substrate specificity and catalytic mechanism of this new enzyme . It is crucial to determine if this enzyme acts specifically on neurosporene (B1235373) or if it can reduce other carotenoid precursors.

Investigating the diversity and evolution of 1,2-dihydrocarotenoid reductases . Exploring different organisms that synthesize 1,2-dihydrocarotenoids may reveal a wider variety of these enzymes, shedding light on their evolutionary origins and the selective pressures that led to their development.

Deeper Understanding of Environmental and Genetic Factors Influencing 1,2-Dihydroneurosporene Production

The production of secondary metabolites like carotenoids is often intricately regulated by a combination of genetic and environmental cues. juniperpublishers.comnih.gov While the core biosynthetic pathway is genetically determined, environmental conditions can significantly modulate the final yield of 1,2-dihydroneurosporene.

Key research questions include:

What are the specific environmental triggers for 1,2-dihydroneurosporene synthesis? Systematic studies are needed to investigate the impact of light intensity, temperature, nutrient availability, and other environmental stressors on the expression of genes involved in the 1,2-dihydroneurosporene pathway. juniperpublishers.comd-nb.info For instance, in some photosynthetic bacteria, carotenoid composition, including the relative amounts of different carotenoids, can be influenced by growth conditions. researchgate.netresearchgate.net

How do genetic regulatory networks control the flux through the carotenoid biosynthetic pathway? Identifying transcription factors and other regulatory elements that control the expression of carotenoid biosynthesis genes, including the 1,2-dihydrocarotenoid reductase, is essential. researchhub.commdpi.comfrontiersin.orgnih.gov Understanding these networks could enable the targeted genetic manipulation of organisms to enhance 1,2-dihydroneurosporene production.

Table 1: Factors Potentially Influencing 1,2-Dihydroneurosporene Production

| Factor Category | Specific Factor | Potential Effect on 1,2-Dihydroneurosporene Production |

| Genetic | Presence/absence of specific reductase genes (e.g., cruI) | Determines the capability of an organism to synthesize 1,2-dihydrocarotenoids. |

| Regulatory genes (e.g., transcription factors) | Controls the level of expression of biosynthetic genes. | |

| Mutations in biosynthetic genes | Can alter enzyme activity and substrate specificity, leading to different carotenoid profiles. researchgate.net | |

| Environmental | Light Intensity | May influence the overall rate of photosynthesis and the demand for specific photoprotective carotenoids. researchgate.net |

| Temperature | Can affect enzyme kinetics and membrane fluidity, potentially altering carotenoid composition for thermal stability. researchgate.net | |

| Nutrient Availability | The supply of precursors from central metabolism can be a limiting factor. |

Advanced Structural and Biophysical Studies on 1,2-Dihydroneurosporene within Native Complexes

The function of 1,2-dihydroneurosporene is intimately linked to its interaction with proteins within photosynthetic complexes. oup.comoup.com High-resolution structural information is crucial for understanding these interactions and the biophysical properties that underpin its roles in light-harvesting and photoprotection.

Future research directions should include:

High-resolution structural determination of the B. viridis reaction center-light harvesting 1 (RC-LH1) core complex . While initial structures have been solved, higher resolution structures, potentially using techniques like cryo-electron microscopy (cryo-EM), could reveal the precise orientation and conformation of 1,2-dihydroneurosporene within its binding pocket. nih.goviucr.org This would provide insights into how the protein environment fine-tunes the carotenoid's properties.

Advanced spectroscopic techniques to probe energy transfer dynamics . Techniques like sub-nanosecond time-resolved absorption spectroscopy can be used to further elucidate the pathways and efficiencies of triplet energy transfer from bacteriochlorophylls to 1,2-dihydroneurosporene. oup.comnih.govresearcher.life This is critical for a complete understanding of its photoprotective mechanism.

Computational modeling and simulation . Molecular dynamics simulations can complement experimental data by providing a dynamic view of the interactions between 1,2-dihydroneurosporene and the surrounding amino acid residues, helping to explain its specific binding and function. nih.gov

Exploration of Additional Biological Roles Beyond Photosynthesis in Diverse Organisms

While the primary known role of 1,2-dihydroneurosporene is in photosynthesis, it is possible that this and other 1,2-dihydrocarotenoids have other biological functions, particularly in the organisms that produce them. researchgate.netnih.gov

Unresolved questions in this area are:

Does 1,2-dihydroneurosporene play a role in stress response beyond photoprotection? Carotenoids are known to be involved in antioxidant defense against various forms of oxidative stress. Investigating whether 1,2-dihydroneurosporene has a specific role in mitigating oxidative damage from sources other than excess light would be a valuable line of inquiry.

Are there any signaling roles for 1,2-dihydroneurosporene or its derivatives? Some carotenoid cleavage products act as signaling molecules in various organisms. It would be interesting to explore whether 1,2-dihydroneurosporene or its metabolites have any signaling functions.

What is the functional significance of 1,2-dihydrocarotenoids in non-photosynthetic organisms, if any are discovered? The identification of genes for 1,2-dihydrocarotenoid synthesis in non-photosynthetic organisms would open up entirely new avenues of research into their physiological roles.

Innovation in Synthetic Biology Tools for Tailored 1,2-Dihydroneurosporene Analog Production

The unique structure of 1,2-dihydroneurosporene makes it an interesting target for synthetic biology and metabolic engineering. The ability to produce this compound and its analogs in heterologous hosts could facilitate further research and potential applications.

Future research should focus on:

Developing robust heterologous production platforms . Engineering organisms like Escherichia coli or yeast to produce 1,2-dihydroneurosporene by introducing the necessary biosynthetic genes would provide a more accessible source of the compound for research purposes. acs.org

Creating novel carotenoid structures through enzyme engineering . By modifying the substrate specificity of 1,2-dihydrocarotenoid reductases and other carotenoid biosynthetic enzymes, it may be possible to create a range of novel carotenoid analogs with tailored properties. This could involve directed evolution or site-directed mutagenesis of the enzymes.

Optimizing metabolic flux towards 1,2-dihydroneurosporene production . This would involve systems biology approaches to understand and overcome metabolic bottlenecks in the host organism, thereby maximizing the yield of the desired product. researchgate.net

Integration of Multi-Omics Data for Comprehensive Pathway and Functional Annotation

A holistic understanding of 1,2-dihydroneurosporene requires the integration of data from multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govresearchgate.net

Key areas for future work include:

Comparative multi-omics analysis of organisms with and without 1,2-dihydroneurosporene . By comparing the global molecular profiles of organisms like B. viridis with related species that lack this carotenoid, it may be possible to identify novel genes and pathways associated with its synthesis and function.

Developing integrative bioinformatics pipelines . Creating specialized computational tools to analyze and visualize multi-omics data in the context of carotenoid biosynthesis will be crucial for extracting meaningful biological insights from these large datasets. biorxiv.orgmedrxiv.org

Using multi-omics data to build predictive models of the carotenoid biosynthetic network . Such models could be used to predict how the network will respond to genetic or environmental perturbations, guiding metabolic engineering efforts and providing a deeper understanding of the regulation of 1,2-dihydroneurosporene production.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 1,2-Dihydroneurosporene in bacterial samples?

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is widely used, coupled with UV-Vis detection at 450–480 nm. Retention times and spectral profiles should be compared to authenticated standards. For example, in Rba. sphaeroides mutants, 1,2-Dihydroneurosporene elutes as a distinct peak (highlighted as Peak 4 in Fig. S5 of ). Ensure mobile phases (e.g., acetone/methanol gradients) are optimized to resolve co-eluting carotenoids like neurosporene and lycopene .

Q. What is the biosynthetic pathway of 1,2-Dihydroneurosporene in photosynthetic bacteria?

1,2-Dihydroneurosporene is synthesized via the methylerythritol phosphate (MEP) pathway. Key enzymes include CrtB (phytoene synthase) and CrtI (phytoene desaturase). Genetic studies in Blc. viridis suggest paralogs of crtI (e.g., cruI) influence hydrogenation patterns, leading to dihydrocarotenoid formation. Knockout strains (e.g., ΔcrtC) can elucidate downstream modifications .

Q. How can researchers ensure sample purity when isolating 1,2-Dihydroneurosporene?

Follow pharmacopeial guidelines (e.g., USP) for impurity profiling. Use HPLC to detect organic impurities (e.g., diisopropyl ether) at thresholds ≤0.1% (w/w). Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and rule out isomers like 15,15′-cis-1,2-dihydroneurosporene .

Advanced Research Questions

Q. How can experimental variables explain discrepancies in 1,2-Dihydroneurosporene yields across studies?

Variations in bacterial strains, growth conditions (e.g., light intensity, carbon sources), and genetic backgrounds (e.g., crtI paralog expression) significantly impact yields. For instance, Rba. sphaeroides ΔcrtC strains expressing cruI homologs produce 1,2-Dihydroneurosporene at levels differing by >20% compared to wild-type strains. Standardize protocols for culture density, extraction solvents (e.g., acetone/methanol), and quantification methods .

Q. What strategies resolve contradictions in HPLC profiles of 1,2-Dihydroneurosporene across laboratories?

Calibrate instruments using reference standards from authenticated sources (e.g., ATCC). Include internal controls like 15,15′-cis-isomers to confirm peak assignments. Collaborative inter-laboratory studies can harmonize retention time databases and mobile-phase compositions, reducing technical variability .

Q. How can multi-omics approaches enhance understanding of 1,2-Dihydroneurosporene’s functional roles?

Integrate transcriptomics (e.g., RNA-seq of crt gene clusters) with metabolomics (LC-MS/MS profiling) to correlate biosynthesis rates with environmental stressors (e.g., oxidative stress). Phylogenetic analysis of cruI homologs in green sulfur bacteria can identify evolutionary drivers of dihydrocarotenoid diversification .

Q. What frameworks ensure rigorous experimental design for studying 1,2-Dihydroneurosporene’s photoprotective mechanisms?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis development. For example, a PICO-style question could be: “In Blc. viridis (Population), how does cruI knockout (Intervention) affect 1,2-Dihydroneurosporene levels (Outcome) compared to wild-type (Comparison) under high-light stress?” Validate through triplicate assays and statistical power analysis .

Methodological Best Practices

- Data Validation: Use spike-and-recovery experiments to assess extraction efficiency (>90% recovery).

- Ethical Compliance: Adhere to institutional biosafety protocols when engineering bacterial strains .

- Publication Standards: Structure manuscripts per IMRaD (Introduction, Methods, Results, Discussion) and cite using Harvard referencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.